5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7FN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole with a suitable aldehyde precursor under controlled conditions. One common method involves the use of Vilsmeier-Haack reaction, where the pyrazole derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
Oxidation: 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Chemistry: It serves as a building block for the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The aldehyde group can also participate in covalent interactions with nucleophilic residues in proteins, leading to the formation of stable adducts.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
5-Fluoro-1,3-dimethyl-1H-pyrazole:
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity compared to the aldehyde.
Uniqueness
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group. This combination imparts distinct chemical properties, such as increased electrophilicity and potential for diverse chemical transformations. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable intermediate in drug discovery and development.
Properties
IUPAC Name |
5-fluoro-1,3-dimethylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-4-5(3-10)6(7)9(2)8-4/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBYBDIMFRIMQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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